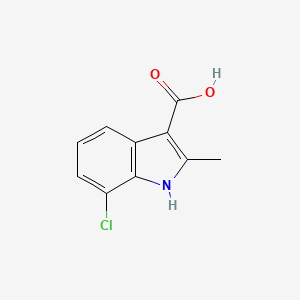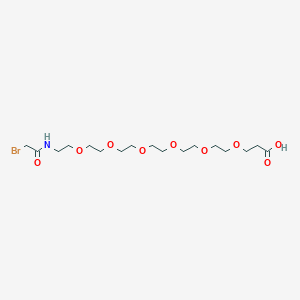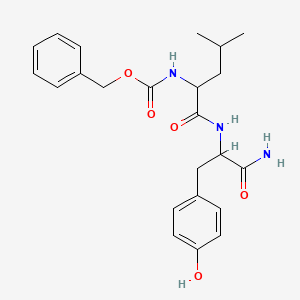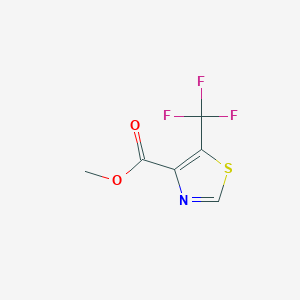
4-Isopropoxy-benzoic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropoxy-benzoic acid tert-butyl ester, with the chemical formula C₁₄H₂₀O₃, is a compound that combines an isopropoxy group with a benzoic acid moiety. It falls within the class of organic compounds known as esters. This compound exhibits interesting properties due to its unique structure.
準備方法
Synthetic Routes: The synthesis of 4-Isopropoxy-benzoic acid tert-butyl ester involves the reaction of benzoic acid with tert-butyl alcohol (t-butanol) in the presence of an acid catalyst. The esterification process results in the formation of the desired compound.
Reaction Conditions:- Reactants: Benzoic acid and tert-butyl alcohol
- Catalyst: Acid (e.g., sulfuric acid or p-toluenesulfonic acid)
- Solvent: Typically anhydrous conditions
- Temperature: Room temperature or slightly elevated
- Workup: Removal of excess reagents and purification
Industrial Production Methods: The industrial production of this compound may involve large-scale esterification processes using optimized conditions. specific details regarding industrial methods are proprietary and may vary depending on the manufacturer.
化学反応の分析
4-Isopropoxy-benzoic acid tert-butyl ester can participate in various chemical reactions:
Hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved to regenerate benzoic acid and tert-butyl alcohol.
Substitution Reactions: The tert-butyl group can undergo substitution reactions with nucleophiles (e.g., halides, amines) to form new derivatives.
Oxidation/Reduction: The aromatic ring can undergo oxidation or reduction processes, leading to different functional groups.
Common reagents and conditions used in these reactions depend on the specific transformation desired.
科学的研究の応用
4-Isopropoxy-benzoic acid tert-butyl ester finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: Potential use in drug development due to its structural features.
Materials Science: Incorporation into polymers or coatings.
作用機序
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with biological targets, enzymes, or receptors, influencing cellular processes.
類似化合物との比較
特性
IUPAC Name |
tert-butyl 4-propan-2-yloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-10(2)16-12-8-6-11(7-9-12)13(15)17-14(3,4)5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVPBXCOFQHSAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4E)-4-[(2E,4E,6E,8E,10E)-1-hydroxydodeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid](/img/structure/B12102969.png)



![2-Bromo-2-methylpropanoic acid--2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] (6/1)](/img/structure/B12102991.png)
amine](/img/structure/B12102992.png)






